6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
This compound features a benzothiazine core modified with a fluorine atom at position 6, a 1,1-dioxo group, a 3-(propan-2-yl)phenyl substituent at position 4, and a carbonitrile group at position 2. The fluorine atom likely enhances metabolic stability and binding affinity, while the propan-2-yl group may influence lipophilicity and steric interactions. The 1,1-dioxo moiety contributes to the compound’s electronic profile, and the carbonitrile group could participate in hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBNBLOXLNPZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the fluoro and isopropyl groups. Common synthetic routes may involve the use of reagents such as sulfur, fluorine sources, and nitriles under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The electron-deficient nitrile group at position 2 undergoes hydrolysis under acidic or basic conditions:
The reaction rate is enhanced by the electron-withdrawing sulfone group, which polarizes the nitrile .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at position 6 directs incoming electrophiles to specific positions on the benzothiazine ring:
The sulfone group deactivates the ring but directs substituents to positions ortho/para to itself .
Reduction Reactions
The nitrile group can be selectively reduced:
Nucleophilic Attack at the Sulfone
The sulfone moiety stabilizes adjacent carbanions, enabling alkylation:
Functionalization of the Isopropylphenyl Group
The isopropyl-substituted phenyl ring undergoes regioselective reactions:
Photochemical Reactivity
UV irradiation induces cleavage of the sulfone group in aprotic solvents:
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), CH₃CN | 6-fluoro-4-[3-(propan-2-yl)phenyl]-4H-benzothiazine-2-carbonitrile + SO₂ | Homolytic cleavage of S−O bonds . |
Metal-Catalyzed Cross-Couplings
The nitrile and fluorine groups enable palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C7 | ~60% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amination at C5 | ~55% |
This compound’s multifunctional architecture supports its use in medicinal chemistry (e.g., kinase inhibition ) and materials science. Further studies should explore its catalytic asymmetric transformations and biological activity modulation via targeted derivatization.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to 6-fluoro-1,1-dioxo derivatives exhibit significant anticancer properties. For instance, benzothiazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Aldose Reductase Inhibition:
The inhibition of aldose reductase is a promising therapeutic target for diabetic complications. A study highlighted that benzothiazine derivatives, including those structurally related to 6-fluoro-1,1-dioxo compounds, exhibited potent inhibitory activity against aldose reductase. This inhibition can potentially mitigate the effects of diabetes-related complications .
Neuroprotective Effects:
Another area of interest is the neuroprotective effects of benzothiazine derivatives. Research has shown that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
Pesticidal Activity:
6-Fluoro-1,1-dioxo derivatives have been explored for their pesticidal properties. Studies indicate that these compounds can act as effective insecticides and fungicides. The mechanism typically involves disrupting the biological processes of pests or pathogens, leading to their death or inhibition of growth. For example, a study demonstrated that certain benzothiazine derivatives showed high efficacy against common agricultural pests .
Materials Science
Polymer Development:
In materials science, 6-fluoro-1,1-dioxo compounds are being investigated for their potential use in developing new polymeric materials with enhanced properties. Their unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research has indicated that incorporating these compounds into polymer matrices can improve their performance in various applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural and functional parallels between the target compound and related molecules from the provided evidence, focusing on substituents, core frameworks, and inferred properties.
Fluorinated Derivatives
- Target Compound : The 6-fluoro substitution on the benzothiazine core may improve pharmacokinetic properties, as seen in fluorinated pharmaceuticals.
- N-{3-[(6-Fluoro-1,2,3,4-Tetrahydro-9H-Carbazol-9-yl)Carbonyl]Phenyl}Acetamide (): Shares a fluorine atom on a heterocyclic core, which could enhance target binding or metabolic resistance. Fluorine’s electronegativity and small size optimize steric and electronic interactions in both compounds .
Aromatic Substituents
- N-[(2S)-3-(4-Butoxyphenyl)-...-Oxopropan-2-yl]Benzamide (): Alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy) in benzamide derivatives suggest that bulky substituents may modulate bioavailability. The propan-2-yl group in the target compound could offer similar advantages with reduced conformational flexibility compared to linear alkoxy chains .
Sulfur-Containing Cores
- Target Compound : The 1,1-dioxo-benzothiazine core resembles sulfone-containing pharmacophores, which are common in anti-inflammatory and kinase-inhibiting drugs.
- (1,1-Dioxo-4-Thiomorpholinyl)-[...]-Methanone (): Features a 1,1-dioxo-thiomorpholinyl group, highlighting the role of sulfone moieties in enhancing stability and solubility. Both compounds leverage sulfur oxidation states for electronic effects .
Data Table: Structural and Functional Comparisons
*THC: Tetrahydrocarbazole
Research Findings and Limitations
- Fluorine Impact : Fluorine in the target compound and ’s derivative likely reduces metabolic degradation, a common strategy in drug design .
- Steric Effects : The propan-2-yl group in the target compound may offer a balance between lipophilicity and steric bulk compared to linear alkoxy chains in ’s benzamides .
- Sulfone Moieties: The 1,1-dioxo group in both the target compound and ’s methanone derivative could improve crystallinity and solubility .
Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons are speculative, based on structural analogs. Further experimental studies (e.g., solubility assays, receptor-binding tests) are needed to validate these hypotheses.
Biological Activity
The compound 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is part of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a benzothiazine core with a fluorine atom and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups enhances the compound's lipophilicity and ability to interact with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazines exhibit significant anticancer properties . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that similar benzothiazine compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
| Study | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of proliferation via apoptosis | |
| Study B | Lung Cancer | Modulation of PI3K/Akt pathway |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains, indicating potential for development as an antimicrobial agent. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications at various positions on the benzothiazine scaffold can significantly alter their pharmacological profiles. For example:
- Fluorination at the 6-position enhances lipophilicity and improves cellular uptake.
- Substituents on the phenyl ring can modulate binding affinity to biological targets.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Case Study 1: Anticancer Screening
- A series of analogs were tested against MCF-7 breast cancer cells, revealing that modifications at the 4-position significantly increased cytotoxicity.
-
Case Study 2: Antimicrobial Testing
- The compound was evaluated against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
